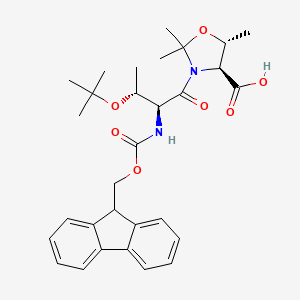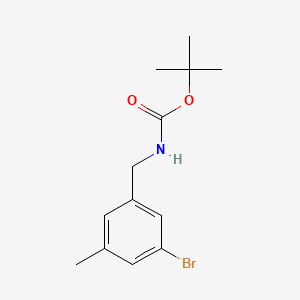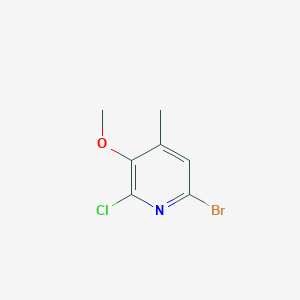
3-(三丁基锡基)-2-吡啶甲腈
描述
Tributyltin (TBT) compounds are a class of organotin compounds which contain the (C4H9)3Sn group . They have three butyl groups covalently bonded to a tin (IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .
Synthesis Analysis
Tributyltin compounds can be used in the synthesis of various organic compounds . For example, they can be used as precursors for chain propagating radicals in the synthesis of tetrahydrocannabinols and derivatives .Molecular Structure Analysis
The molecular structure of a tributyltin compound typically consists of a tin (IV) atom covalently bonded to three butyl groups .Chemical Reactions Analysis
Tributyltin compounds can participate in various chemical reactions. For example, they can be used as precursors for chain propagating radicals .Physical And Chemical Properties Analysis
Tributyltin compounds have a low water solubility, making them ideal for antifouling agents . They also have a high fat solubility and tend to absorb more readily to organic matter in soils or sediment .科学研究应用
Organic Chemistry
3-(Tributylstannyl)-2-pyridinecarbonitrile: is utilized in organic synthesis, particularly in Stille coupling reactions. This compound serves as a precursor in the synthesis of various organic molecules, leveraging its ability to form carbon-carbon bonds . Its role in facilitating cross-coupling reactions is pivotal for constructing complex organic architectures, which are essential in pharmaceuticals and agrochemicals.
Biochemistry
In biochemistry, 3-(Tributylstannyl)-2-pyridinecarbonitrile is explored for its potential in modifying biological molecules. It can be used to introduce stannyl groups into peptides and proteins, which can then be labeled with radioactive isotopes for imaging and diagnostic purposes . This application is crucial for developing new techniques in medical imaging and targeted radiotherapy.
Nanotechnology
The compound’s ability to form stable complexes with metal ions positions it as a candidate for creating functional nanomaterials. These materials can be used in catalysis, biochemistry, and the development of nanotechnology-based sensors and devices . The versatility of 3-(Tributylstannyl)-2-pyridinecarbonitrile in forming various nanostructures makes it a valuable asset in this rapidly advancing field.
Medicinal Chemistry
3-(Tributylstannyl)-2-pyridinecarbonitrile: finds applications in medicinal chemistry where it is involved in the synthesis of drug candidates and the exploration of new therapeutic agents . Its role in the development of novel inhibitors for various biological targets underscores its importance in the discovery of new medicines.
Environmental Science
Environmental science benefits from the use of 3-(Tributylstannyl)-2-pyridinecarbonitrile in the study of organotin compounds’ impact on ecosystems . Research into the environmental fate and toxicology of stannyl derivatives helps in understanding and mitigating the effects of industrial pollutants.
Analytical Chemistry
In analytical chemistry, 3-(Tributylstannyl)-2-pyridinecarbonitrile is part of the development of new analytical methods. It may be used as a standard or reagent in chromatographic techniques and mass spectrometry to identify and quantify chemical species, playing a critical role in quality control and research laboratories .
作用机制
Target of Action
They have shown significant cytotoxic effects against various cell lines, including cancer cells and leishmania .
Mode of Action
For instance, TBT compounds can inhibit protein kinase activity, which plays a crucial role in cell signaling .
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, including protein synthesis and enzymatic activity .
Pharmacokinetics
Organotin compounds are generally known for their strong plasma protein binding and potential metabolism by cytochrome p450 enzymes .
Result of Action
Organotin compounds, such as tbt, have shown significant cytotoxic effects against various cell lines .
Action Environment
The action of 3-(Tributylstannyl)-2-pyridinecarbonitrile can be influenced by various environmental factors. For instance, the pH level in the body of water can affect the adsorption of TBT to sediments .
安全和危害
属性
IUPAC Name |
3-tributylstannylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMDONAGHOEWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tributylstannyl)-2-pyridinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)
![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)
![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)






![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)